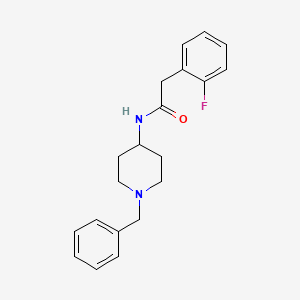

N-(1-benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide

Description

N-(1-Benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a benzylpiperidine core and a 2-fluorophenylacetamide side chain. Its synthesis involves coupling 2-(2-fluorophenyl)acetic acid with 1-benzylpiperidin-4-amine under standard amide-forming conditions, as demonstrated in analogous protocols for Alzheimer’s disease drug candidates .

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O/c21-19-9-5-4-8-17(19)14-20(24)22-18-10-12-23(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNNFOROUIRTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CC=CC=C2F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis

The acetamide group in the molecule may undergo hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid or amine.

Nucleophilic Substitution

The fluorophenyl moiety could participate in substitution reactions, though the electron-withdrawing fluorine atom may reduce nucleophilic reactivity.

Oxidation/Reduction

The piperidine ring might undergo oxidation to form N-oxides or reduction to generate secondary amines, depending on reaction conditions.

Binding to Biological Targets

Compounds with similar structures (e.g., thiazole derivatives) exhibit affinity for sigma receptors, suggesting potential interactions with biological targets via hydrogen bonding or hydrophobic interactions .

Reaction Monitoring and Characterization

-

TLC/HPLC : Used to track reaction progress and assess purity.

-

NMR/Mass Spectrometry : Employed to confirm structural integrity and molecular weight.

Structural Considerations

The compound’s fluorophenyl group and piperidine core influence its reactivity:

-

Fluorine’s electron-withdrawing effect : Enhances stability of adjacent functional groups but may hinder nucleophilic substitution.

-

Piperidine’s basicity : Facilitates reactions involving protonation/deprotonation (e.g., acylation) .

Research Findings

-

QSAR Studies : Substitution patterns on the phenyl ring (e.g., fluorine) significantly impact receptor binding. For example, 3-fluoro derivatives show higher selectivity for σ1 receptors .

-

Biological Activity : Analogous compounds exhibit anti-angiogenic or neuroprotective effects, suggesting potential therapeutic applications .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that N-(1-benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide exhibits notable analgesic and anti-inflammatory properties. Compounds with similar structures have been shown to modulate neurotransmitter systems, which play a crucial role in pain perception and inflammatory responses. Preliminary studies suggest that this compound may act through sigma receptors, which are implicated in pain modulation and neuroprotection .

Sigma Receptor Interaction

The compound has been investigated for its binding affinity to sigma receptors, particularly sigma-1 receptors. Studies have demonstrated that it exhibits selective binding to these receptors, which are involved in various neurological functions and could be targeted for pain management and neuroprotective therapies. For instance, the radiolabeled analog N-4'-[18F]fluorobenzylpiperidin-4-yl-(2-fluorophenyl)acetamide ([18F]FBFPA) has been used in PET imaging studies to visualize sigma receptor activity in the central nervous system (CNS) .

Pain Management Applications

A study focusing on compounds similar to this compound highlighted its potential as a lead compound for developing new analgesics. The study reported significant activity against pain models in rodents, suggesting that modifications to its structure could enhance efficacy against chronic pain conditions.

Neuroprotective Effects

Another avenue of research has explored the neuroprotective effects associated with sigma receptor activation. Compounds like [18F]FBFPA have been shown to selectively bind to sigma-1 receptors in brain tissues, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to its observed effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Piperidine-Based Acetamides

Key Insights :

- The benzylpiperidine moiety enhances blood-brain barrier penetration, making it relevant for neurological targets (e.g., Alzheimer’s ).

- Substitution with triazole (as in 7d) shifts activity toward diagnostic imaging, whereas phenethylpiperidine analogs (e.g., acetyl fentanyl) target opioid receptors .

Fluorophenyl-Containing Acetamides

Key Insights :

Structurally Divergent Acetamides with Overlapping Targets

Key Insights :

- Quinazoline sulfonyl groups (e.g., compound 38) improve anticancer activity by targeting kinase pathways .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide is a synthetic organic compound belonging to the piperidine class, which has garnered interest for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C20H22FN2O

- Molecular Weight : 338.4 g/mol

This compound exhibits its biological activity primarily through interactions with specific neurotransmitter receptors and enzymes. It is believed to act as a modulator of neurotransmission, potentially influencing pathways involved in pain perception and neuroprotection.

Anticancer Properties

Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance, analogues have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The following table summarizes key findings related to the cytotoxic effects of related compounds:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4i | MCF-7 | 2.32 | Induces apoptosis via mitochondrial pathway |

| 4e | HepG2 | 3.21 | Cell cycle arrest at S phase, increases Bax/Bcl-2 ratio |

| N-(1-benzylpiperidin-4-yl)-2-(4-chlorophenoxy)acetamide | MCF-7 | 3.77 | Induces apoptosis |

These studies suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties for compounds in this class. In vitro studies have shown effectiveness against various bacterial strains, suggesting that the compound might be valuable in developing new antimicrobial agents.

Case Studies and Research Findings

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of several piperidine derivatives on cancer cell lines. The results indicated that modifications in the phenoxy group significantly impacted the anticancer activity, with certain derivatives exhibiting higher selectivity for cancer cells over normal cells .

- Neuroprotective Effects : Other investigations have focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. These studies suggest that piperidine derivatives may enhance cognitive function by inhibiting acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in the brain .

- Pharmacological Profiling : Multitarget biological profiling has shown that structurally related compounds can interact with sigma receptors, which are implicated in various neurological disorders. This interaction may contribute to both analgesic and neuroprotective effects .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.